molecular formula C6H11F3N2O2S B591861 (R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide CAS No. 1186049-30-8

(R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Cat. No.: B591861
CAS No.: 1186049-30-8
M. Wt: 232.221
InChI Key: RIWFUAUXWIEOTK-RXMQYKEDSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidin-2-ones can be selectively synthesized via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific substituents and their positions .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the environmental biodegradability of polyfluoroalkyl chemicals, including compounds like "(R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide," is crucial. These studies aim to understand how microbial processes can degrade these compounds, leading to the formation of perfluoroalkyl acids, which are subject to regulations due to their toxic profiles. This area of study is vital for evaluating the environmental fate and effects of these precursors and their transformation products (Liu & Avendaño, 2013).

Soil Methane Oxidation and Emission

The compound's structural characteristics may also be indirectly relevant to studies on methane's production, oxidation, emission, and consumption by soils. Understanding these processes is fundamental for assessing methane's role in the carbon cycle and its environmental impacts, with implications for managing and mitigating greenhouse gas emissions (Mer & Roger, 2001).

Advances in Matrix Metalloproteinase Inhibitors

The pyrrolidine scaffold, a component of "this compound," is instrumental in the development of matrix metalloproteinase inhibitors. These inhibitors are critical for treating various diseases, showcasing the compound's significance in medicinal chemistry and drug discovery (Cheng, Wang, Fang, & Xu, 2008).

Homogeneous Functionalization of Methane

This area of research focuses on the development of processes to convert methane into functionalized products, a critical challenge in chemistry. The insights from studying "this compound" and related compounds can contribute to advancements in utilizing methane as a resource for creating valuable chemicals (Gunsalus et al., 2017).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, part of the compound's structure, is highlighted for its versatility in drug discovery. This review emphasizes the role of pyrrolidine and its derivatives in creating biologically active compounds, underlining the scaffold's importance in medicinal chemistry (Li Petri et al., 2021).

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms , indicating a promising direction for future research.

Properties

IUPAC Name

1,1,1-trifluoro-N-[[(2R)-pyrrolidin-2-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWFUAUXWIEOTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743298
Record name 1,1,1-Trifluoro-N-{[(2R)-pyrrolidin-2-yl]methyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186049-30-8
Record name 1,1,1-Trifluoro-N-{[(2R)-pyrrolidin-2-yl]methyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1186049-30-8
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